An In-depth Technical Guide to 2-Amino-2-phenylbutyric Acid: Discovery, History, and Biological Significance
An In-depth Technical Guide to 2-Amino-2-phenylbutyric Acid: Discovery, History, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Amino-2-phenylbutyric acid, a non-proteinogenic α-amino acid. The document details its discovery and historical context, focusing on its emergence as a key intermediate in the synthesis of the gastrointestinal prokinetic agent, Trimebutine. A thorough examination of its physicochemical properties is presented in a structured tabular format. The guide elucidates the primary method of its chemical synthesis, the Strecker reaction, providing a detailed experimental protocol. Furthermore, it explores the compound's biological activities, particularly its role as a modulator of glutamate (B1630785) receptors and its potential as an enzyme inhibitor. Key experimental methodologies for assessing these biological functions are described, and a signaling pathway is visualized using Graphviz to illustrate its proposed mechanism of action.
Discovery and History
The history of 2-Amino-2-phenylbutyric acid is intrinsically linked to the development of synthetic methodologies for α-amino acids and its pivotal role as a precursor in pharmaceutical manufacturing. While a singular, definitive "discovery" event is not prominently documented in readily available literature, its synthesis and characterization are rooted in the broader advancements of organic chemistry.
The primary method for the synthesis of α-amino acids, the Strecker synthesis, was first reported by Adolph Strecker in 1850. This foundational reaction provided a viable pathway for the laboratory preparation of amino acids from aldehydes or ketones. The synthesis of 2-Amino-2-phenylbutyric acid is a direct application of this classical method, utilizing propiophenone (B1677668) as the ketone precursor.
The significance of 2-Amino-2-phenylbutyric acid came to the forefront with its identification as a key intermediate in the industrial synthesis of Trimebutine.[1] Trimebutine, a non-competitive spasmolytic agent, was developed to regulate gastrointestinal motility. Patents detailing the synthesis of Trimebutine extensively describe the preparation of 2-Amino-2-phenylbutyric acid, highlighting its importance in the pharmaceutical industry. These documents provide detailed protocols for its synthesis, often as a modification of the traditional Strecker method, to optimize yield and purity for large-scale production.[2]
Physicochemical Properties
A summary of the key physicochemical properties of 2-Amino-2-phenylbutyric acid is presented in Table 1. This data has been aggregated from various chemical databases and supplier specifications.
Table 1: Physicochemical Properties of 2-Amino-2-phenylbutyric Acid
| Property | Value | Source(s) |
| IUPAC Name | 2-amino-2-phenylbutanoic acid | [1] |
| CAS Number | 5438-07-3 | [1][3][4] |
| Molecular Formula | C₁₀H₁₃NO₂ | [1][4] |
| Molecular Weight | 179.22 g/mol | [1][4][5] |
| Appearance | White to off-white crystalline powder | [6][7] |
| Melting Point | 276-280 °C (decomposes) | [5][6][8] |
| Boiling Point | 312.1 °C at 760 mmHg (Predicted) | [7] |
| Density | 1.16 g/mL at 25 °C (Predicted) | [7] |
| SMILES | CCC(C1=CC=CC=C1)(C(=O)O)N | [1][8] |
| InChI Key | UBXUDSPYIGPGGP-UHFFFAOYSA-N | [1] |
Chemical Synthesis: The Strecker Reaction
The most common and industrially significant method for the synthesis of 2-Amino-2-phenylbutyric acid is a modified Strecker synthesis. This multi-step process begins with the reaction of propiophenone with a cyanide source and an ammonia (B1221849) source to form an α-aminonitrile intermediate, which is subsequently hydrolyzed to the final amino acid product.
Experimental Protocol: Modified Strecker Synthesis of 2-Amino-2-phenylbutyric Acid
This protocol is adapted from methodologies described in patents for the synthesis of Trimebutine intermediates.[2]
Materials:
-
Propiophenone
-
Sodium cyanide (or a solution thereof)
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Ammonium (B1175870) carbonate
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Phase transfer catalyst (e.g., tetrabutylammonium (B224687) bromide or benzyltriethylammonium chloride)
-
Deionized water
-
Sodium hydroxide (B78521) solution
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Hydrochloric acid
Procedure:
Step 1: Formation of 5-ethyl-5-phenylhydantoin (Intermediate)
-
In a suitable reaction vessel equipped with a stirrer and heating mantle, combine propiophenone, sodium cyanide solution, ammonium carbonate, and a phase transfer catalyst in deionized water.
-
Slowly heat the reaction mixture to 65-80 °C with continuous stirring.
-
Maintain this temperature for 10-15 hours to allow for the cyclization reaction to proceed to completion.
-
After the reaction is complete, cool the mixture and collect the precipitated intermediate, 5-ethyl-5-phenylhydantoin, by filtration.
-
Wash the filter cake with deionized water to remove unreacted starting materials and inorganic salts.
Step 2: Hydrolysis to 2-Amino-2-phenylbutyric Acid
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Add the wet 5-ethyl-5-phenylhydantoin intermediate to a sodium hydroxide solution in a high-pressure reactor.
-
Heat the mixture under high temperature and pressure to facilitate the hydrolysis of the hydantoin (B18101) ring.
-
After the hydrolysis is complete, cool the reaction mixture.
-
Carefully adjust the pH of the solution to near neutral (pH ~7) using hydrochloric acid to precipitate the 2-Amino-2-phenylbutyric acid.
-
Collect the solid product by filtration.
-
Wash the product with water and dry under vacuum to obtain the final product.
The yield of this process can be upwards of 80% with a purity of over 99% as determined by HPLC.[2]
Synthesis Workflow
Biological Activities
2-Amino-2-phenylbutyric acid has been investigated for its biological activities, primarily focusing on its potential neuroprotective effects through the modulation of glutamate receptors and its capacity to act as an enzyme inhibitor.
Modulation of Glutamate Receptors
Glutamate is the primary excitatory neurotransmitter in the central nervous system and acts on several types of receptors, including the ionotropic NMDA, AMPA, and kainate receptors. Dysregulation of glutamate signaling is implicated in various neurological disorders.
While specific and quantitative data on the interaction of 2-Amino-2-phenylbutyric acid with glutamate receptor subtypes is limited in the public domain, its structural similarity to other phenyl-substituted amino acids suggests a potential modulatory role. It is hypothesized that 2-Amino-2-phenylbutyric acid may act as an antagonist or a partial agonist at certain glutamate receptor subtypes, thereby attenuating excitotoxicity and conferring neuroprotection.
The proposed mechanism involves the binding of 2-Amino-2-phenylbutyric acid to the glutamate binding site on the receptor, which in turn influences the influx of ions such as Ca²⁺ and Na⁺. By modulating this ion flow, it can prevent the downstream cascade of events that lead to neuronal cell death.
References
- 1. 2-Amino-2-phenylbutyric acid | C10H13NO2 | CID 89317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Preparation method of 2-amino-2-phenylbutyric acid - Eureka | Patsnap [eureka.patsnap.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. scbt.com [scbt.com]
- 5. 2-アミノ-2-フェニル酪酸 96% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 2-AMINO-2-PHENYLBUTYRIC ACID | 5438-07-3 [chemicalbook.com]
- 7. 2-Amino-2-phenylbutanoic Acid CAS 5438-07-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 8. chemsynthesis.com [chemsynthesis.com]
